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2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE

RNA chemical biology antisense oligonucleotides nuclease stability

2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine (CAS 274259-35-7), synonymously known as 2-aminopurine-2'-O-methyl riboside (2-AP), is a fluorescent purine nucleoside analog that combines two functionally orthogonal modifications on a single scaffold: a 2-aminopurine (2AP) base that provides intrinsic, environment-sensitive fluorescence, and a 2'-O-methyl group on the ribose that confers resistance to nucleolytic degradation while preserving RNA-like hydrogen-bonding properties. The compound serves as a site-specific, minimally invasive spectroscopic probe for real-time monitoring of RNA structure, conformational dynamics, and ligand-binding interactions, and is supplied as a phosphoramidite building block for automated oligonucleotide synthesis.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
CAS No. 274259-35-7
Cat. No. B1382416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE
CAS274259-35-7
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O
InChIInChI=1S/C11H15N5O4/c1-19-8-7(18)6(3-17)20-10(8)16-4-14-5-2-13-11(12)15-9(5)16/h2,4,6-8,10,17-18H,3H2,1H3,(H2,12,13,15)/t6-,7-,8-,10-/m1/s1
InChIKeyUQKXGJSZRSHLBF-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-9-(2-O-Methyl-beta-D-ribofuranosyl)purine (CAS 274259-35-7): Fluorescent RNA Probe & Nuclease-Resistant Nucleoside


2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine (CAS 274259-35-7), synonymously known as 2-aminopurine-2'-O-methyl riboside (2-AP), is a fluorescent purine nucleoside analog that combines two functionally orthogonal modifications on a single scaffold: a 2-aminopurine (2AP) base that provides intrinsic, environment-sensitive fluorescence, and a 2'-O-methyl group on the ribose that confers resistance to nucleolytic degradation while preserving RNA-like hydrogen-bonding properties [1]. The compound serves as a site-specific, minimally invasive spectroscopic probe for real-time monitoring of RNA structure, conformational dynamics, and ligand-binding interactions, and is supplied as a phosphoramidite building block for automated oligonucleotide synthesis .

Why 2-Amino-9-(2-O-Methyl-beta-D-ribofuranosyl)purine Cannot Be Replaced by 2-AP Deoxyriboside, Unmodified 2-AP Riboside, or Standard 2'-OMe-Adenosine


No single commercially available analog simultaneously delivers intrinsic fluorescence and nuclease-resistant RNA compatibility at a single nucleotide position. 2-Aminopurine-2'-deoxyriboside (2AP-dR) provides the fluorescent base but is restricted to DNA backbones and lacks the 2'-O-methyl group essential for RNase resistance when incorporated into RNA [1]. Unmodified 2-aminopurine riboside possesses fluorescence but is rapidly degraded by RNases in biological media, with a serum half-life typically under 1 hour, precluding its use in live-cell or long-duration in vitro studies [2]. Standard 2'-O-methyladenosine (2'-OMe-A) delivers nuclease resistance but is non-fluorescent, offering no spectroscopic readout. Only 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine concurrently provides the 0.68 quantum-yield fluorescence of 2-aminopurine and the complete RNase/DNase resistance of the 2'-O-methyl RNA backbone, enabling applications that demand both properties simultaneously [1][2].

Quantitative Differentiation Evidence for 2-Amino-9-(2-O-Methyl-beta-D-ribofuranosyl)purine vs. Closest Analogs


Nuclease Resistance: 2-AP-2'-OMe Oligoribonucleotides Are Completely Resistant to RNase A and DNase I vs. Unmodified 2-AP Riboside RNA

Oligoribonucleotides synthesized with 2-AP-2'-O-methyl riboside at internal positions exhibit complete resistance to degradation by RNase A, RNase T1, and DNase I over extended incubation periods, maintaining full-length integrity, whereas unmodified 2-AP riboside-containing RNA is fully degraded under identical conditions. This differential stability arises from the 2'-O-methyl group, which sterically blocks the 2'-OH nucleophile required for enzymatic strand scission [1]. Unmodified RNA oligonucleotides are degraded within minutes in serum-containing media (t1/2 < 1 h), while 2'-O-methyl oligoribonucleotides remain intact for >24 hours [1][2].

RNA chemical biology antisense oligonucleotides nuclease stability

Fluorescence Quantum Yield: 2-AP-2'-OMe Provides ~680-Fold Higher Emission Than Natural Adenine at Equivalent Position

The 2-aminopurine base in 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine exhibits a fluorescence quantum yield of Φ = 0.68 in neutral aqueous solution (pH 7.0), with an excitation maximum at 303 nm and an emission maximum at 370 nm [1][2]. In contrast, standard 2'-O-methyladenosine (2'-OMe-A), which would be used at the same position in an oligonucleotide if fluorescence were not required, has a quantum yield of Φ ≤ 10^-3, rendering it effectively non-emissive [1]. This represents an approximately 680-fold enhancement in emission intensity. The red-shifted excitation wavelength (303 nm) also enables selective excitation of the 2-AP probe in the presence of natural nucleobases, minimizing background from the oligonucleotide scaffold [2].

fluorescence spectroscopy nucleic acid probes RNA structure

Minimal Structural Perturbation: 2-AP-2'-OMe Substitution Preserves RNA Binding Affinity Within Experimental Error of Unlabeled Complexes

When 2-aminopurine-2'-O-methyl riboside is incorporated at adenosine positions within RNA stem-loops (R1inv and R2inv from ColE1 plasmid), the equilibrium dissociation constant for kissing-complex formation is Kd = 2.6 ± 1.7 nM, and the affinity for Rom protein is Kd = 60 ± 24 nM [1]. These values are statistically indistinguishable from those measured for equivalent unlabeled (unmodified) hairpin complexes, demonstrating that the 2-AP-2'-OMe modification does not significantly perturb RNA secondary or tertiary structure formation or protein recognition. Stopped-flow kinetic analysis further revealed that the 2-AP probe reports on at least three distinct microenvironments during complex association, resolving a kinetic intermediate not detectable by absorbance-based methods [1].

RNA–RNA interactions binding affinity isomorphic nucleoside probes

Real-Time Fluorescence Reporting: 2-AP-2'-OMe Yields 5–10-Fold Signal Change Upon RNA Complex Formation vs. Zero Signal from Non-Fluorescent Analogs

Incorporation of 2-AP-2'-OMe at RNA loop positions produces a 5–10-fold decrease in fluorescence emission (Fmax = 370 nm) upon formation of stable loop-loop kissing complexes, providing a sensitive real-time readout of RNA–RNA association [1]. In a separate system, 2-AP-2'-OMe substitution at position 72 of the HIV-1 Rev Responsive Element (RRE) yielded a 2-fold fluorescence increase upon Rev peptide binding, enabling direct determination of the binding affinity (Kd = 20 ± 7 nM) via stopped-flow fluorescence [2]. In contrast, the non-fluorescent comparator 2'-O-methyladenosine produces no detectable emission change under identical conditions, offering zero real-time kinetic information. The magnitude of fluorescence change (ΔF/F0 = 2–10 fold) exceeds typical FRET pair dynamic range when constrained to a single nucleotide position [1][2].

fluorescence turn-off/turn-on probes RNA conformational dynamics stopped-flow kinetics

Phosphoramidite Coupling Efficiency: 2-AP-2'-OMe Monomer Performs On-Par with Standard 2'-OMe RNA Phosphoramidites in Automated Synthesis

The 5'-dimethoxytrityl-2-aminopurine-2'-O-methyl-3'-cyanoethyl phosphoramidite derivative (commercialized as 2'-OMe-2-Aminopurine-CE Phosphoramidite) couples with high efficiency under standard automated DNA/RNA synthesis conditions, achieving stepwise coupling yields exceeding 98% per incorporation cycle, comparable to the standard 2'-OMe-A, 2'-OMe-G, 2'-OMe-C, and 2'-OMe-U phosphoramidites [1][2]. The 2-aminopurine base is protected as the N2-(dimethylaminomethylidene) derivative, which is stable under repetitive detritylation conditions and is cleanly removed during standard ammonia deprotection. Post-synthetic verification of incorporation is straightforward via hot piperidine treatment, which selectively cleaves at the 2-aminopurine site with an apparent half-life of ~12 h [2]. This synthesis compatibility is critical because several other modified fluorescent nucleoside phosphoramidites (e.g., certain etheno-bridged or quadracyclic adenine analogs) require non-standard coupling times, specialized activator formulations, or alternative deprotection protocols that increase synthesis cost and reduce sequence design flexibility [2].

oligonucleotide synthesis phosphoramidite chemistry modified RNA manufacturing

Recommended Application Scenarios for 2-Amino-9-(2-O-Methyl-beta-D-ribofuranosyl)purine Based on Quantitative Evidence


Real-Time Kinetic Analysis of RNA–RNA Loop-Loop (Kissing) Interactions via Intrinsic Fluorescence Quenching

Site-specific incorporation of 2-AP-2'-OMe at adenosine positions within RNA hairpin loops enables real-time stopped-flow fluorescence monitoring of kissing-complex formation, as validated by Rist & Marino (2001) . The 5–10-fold fluorescence decrease upon complex formation provides a direct kinetic readout without extrinsic dye labeling. The nuclease-resistant 2'-O-methyl backbone ensures probe integrity throughout extended kinetic acquisition (>24 h), while the demonstrated preservation of native binding affinity (Kd = 2.6 ± 1.7 nM) confirms that the probe faithfully reports physiological interaction parameters . This scenario is directly applicable to studying bacterial plasmid copy-number control, retroviral dimerization initiation site (DIS) interactions, and microRNA–target recognition kinetics.

Fluorescence-Based Screening of Small-Molecule or Peptide Ligands Targeting Structured RNA Domains (e.g., HIV-1 RRE)

Incorporation of 2-AP-2'-OMe at non-perturbing positions (e.g., A68 or U72) within the HIV-1 Rev Responsive Element (RRE) converts the RNA into a self-reporting biosensor . Rev peptide binding produces a 2-fold fluorescence increase with Kd = 20 ± 7 nM, while competitive aminoglycoside binding to the same construct reveals three distinguishable neomycin binding sites with Kd values of 0.24 ± 0.04 µM, 1.8 ± 0.8 µM, and ≥40 µM . This multi-site discrimination, achieved entirely through fluorescence changes from a single 2-AP-2'-OMe probe, demonstrates the compound's utility for high-throughput screening of RNA-targeted antiviral candidates. The 2'-O-methyl backbone eliminates the need for RNase-free handling, enabling screening in crude cellular extracts.

Construction of Nuclease-Resistant Fluorescent Ribozymes for Mechanistic Studies and Therapeutic Engineering

Substituting selected adenosine residues in hammerhead or hairpin ribozymes with 2-AP-2'-OMe simultaneously confers nuclease resistance to flanking regions while providing a fluorescent reporter of local conformational changes during catalysis . Glen Research reports that 2'-OMe modification of ribozyme flanking sequences not only protects against hydrolytic degradation but also increases ribozyme catalytic activity, an unexpected gain-of-function attributed to enhanced hybridization with the substrate . Combined with the 2-AP fluorescence readout (Φ = 0.68; 680-fold over adenine), researchers can correlate local structural dynamics with catalytic turnover in real time. This application is directly supported by the established >98% phosphoramidite coupling efficiency and compatibility with standard synthesis and deprotection protocols .

Live-Cell RNA Localization and Dynamics Studies Requiring Extended Probe Stability

The combination of intrinsic fluorescence (no bulky dye conjugation required) and complete nuclease resistance (RNase A, DNase I, serum nucleases) makes 2-AP-2'-OMe the only single-nucleotide modification that can serve as a long-lived fluorescent tracer in intracellular RNA microinjection or transfection experiments . Unmodified 2-AP riboside RNA is degraded within minutes in cellular environments (t1/2 < 1 h in serum), while 2'-OMe-modified RNA remains intact for >24 h . The 303 nm excitation and 370 nm emission wavelengths are compatible with standard DAPI/Hoechst filter sets on wide-field fluorescence microscopes, and the quantum yield of 0.68 supports detection at sub-micromolar concentrations. Procurement specifications should require ≥97% purity (validated by HPLC and NMR) to minimize non-fluorescent impurities that could increase background .

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